N-octylcyclopentanecarboxamide
Description
N-Octylcyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring an octyl alkyl chain attached to the amide nitrogen. Its molecular formula is C₁₄H₂₇NO (hypothetical, based on structural analogs), with a molecular weight of ~225.38 g/mol. Applications may include pharmaceutical intermediates, agrochemicals, or specialty surfactants due to its balanced hydrophobic-hydrophilic profile.
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-octylcyclopentanecarboxamide |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-9-12-15-14(16)13-10-7-8-11-13/h13H,2-12H2,1H3,(H,15,16) |
InChI Key |
CQRUVDBLSRFEBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1CCCC1 |
Canonical SMILES |
CCCCCCCCNC(=O)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N-octylcyclopentanecarboxamide with key analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Octyl (-C₈H₁₇) | C₁₄H₂₇NO | ~225.38 | Long alkyl chain enhances lipophilicity |
| N-(2-Phenylethyl)cyclopentanecarboxamide | 2-Phenylethyl (-CH₂CH₂Ph) | C₁₄H₁₉NO | 217.31 | Aromatic group enables π-π interactions |
| Cyclopentanecarboxamide | None (parent compound) | C₆H₁₁NO | 113.16 | Simplest analog; high polarity |
| N-Allyl-2-oxocyclopentanecarboxamide | Allyl (-CH₂CHCH₂) + oxo | C₉H₁₃NO₂ | 179.21 | Oxo group increases reactivity |
Key Observations :
- Lipophilicity : The octyl chain in this compound significantly increases its hydrophobicity compared to the unsubstituted parent compound (logP ~1.2 vs. ~0.5) .
- Aromatic vs. Aliphatic Substituents: N-(2-Phenylethyl)cyclopentanecarboxamide (MW 217.31) incorporates a rigid aromatic moiety, which may improve crystallinity but reduce solubility in nonpolar solvents compared to the octyl derivative .
- Functional Groups : The oxo group in N-allyl-2-oxocyclopentanecarboxamide introduces ketone reactivity, enabling condensation or nucleophilic addition reactions absent in other analogs .
Yield Considerations :
Physicochemical and Functional Properties
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